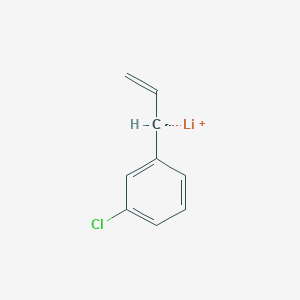![molecular formula C6H5N2P B14336641 [1,4,2]Diazaphospholo[4,5-a]pyridine CAS No. 107700-34-5](/img/structure/B14336641.png)
[1,4,2]Diazaphospholo[4,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4,2]Diazaphospholo[4,5-a]pyridine is a heterocyclic compound that incorporates nitrogen and phosphorus atoms within its ring structure.
Preparation Methods
The synthesis of [1,4,2]Diazaphospholo[4,5-a]pyridine typically involves the condensation of 1-alkyl-2-aminopyridinium halides with phosphorus trichloride (PCl₃) in the presence of triethylamine (NEt₃). The reaction conditions and the nature of the 1-substituent determine the specific products formed . For example, the reaction can yield pyridinylidene aminodichlorophosphines or 4H-1,4,2-diazaphospholo[4,5-a]pyridines . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
[1,4,2]Diazaphospholo[4,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Common reagents such as dimethyl sulfate can methylate the compound at the nitrogen atom.
Cycloaddition: The compound acts as a versatile dienophile or dipolarophile in cycloaddition reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1,4,2]Diazaphospholo[4,5-a]pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which [1,4,2]Diazaphospholo[4,5-a]pyridine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s phosphorus and nitrogen atoms play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
[1,4,2]Diazaphospholo[4,5-a]pyridine can be compared with other diazaphospholes, such as:
[1,2,3]Diazaphosphole: Another well-studied class of diazaphospholes with different structural properties.
[1,3,2]Diazaphospholo[4,5-b]pyridine: A similar compound with variations in the ring structure and substituents.
Properties
CAS No. |
107700-34-5 |
|---|---|
Molecular Formula |
C6H5N2P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
[1,4,2]diazaphospholo[4,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-5-9-7-6(8)3-1/h1-5H |
InChI Key |
LZCMWPFVHHZRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NP=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
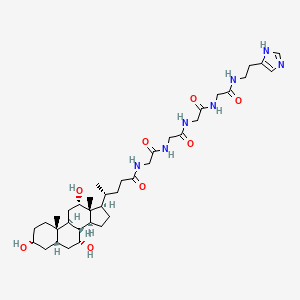
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
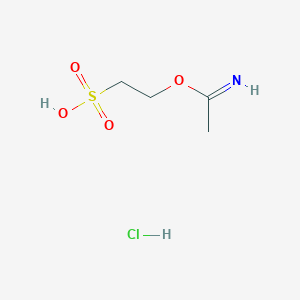


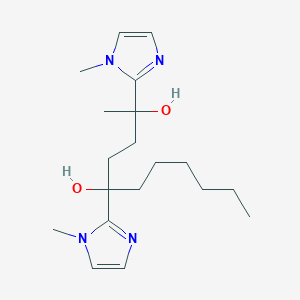


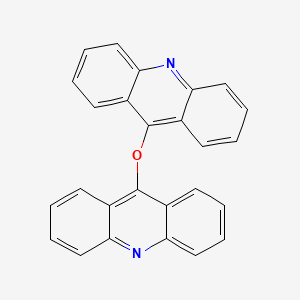
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
